5-((4-Aminobenzoyl)amino)salicylic acid, commonly referred to as 5-aminosalicylic acid derivative, is a compound that plays a significant role in the treatment of inflammatory bowel diseases, particularly ulcerative colitis and Crohn's disease. This compound is a derivative of 5-aminosalicylic acid, which is itself an important therapeutic agent due to its anti-inflammatory properties. The structure of 5-((4-Aminobenzoyl)amino)salicylic acid includes an amino group and a benzoyl moiety, contributing to its biological activity.
The compound can be synthesized through various chemical methods involving starting materials such as salicylic acid and p-aminobenzoic acid. Its synthesis often involves reactions that modify the amino and carboxyl groups present in the salicylic acid structure.
5-((4-Aminobenzoyl)amino)salicylic acid can be classified under the following categories:
The synthesis of 5-((4-Aminobenzoyl)amino)salicylic acid can be approached through several methods, including:
In one reported method, sodium p-aminophenolate is dissolved in an ionic liquid, followed by gas phase carboxylation using carbon dioxide under controlled pressure and temperature conditions (120°C to 200°C). The resulting sodium 5-aminosalicylate is then acidified to yield 5-((4-Aminobenzoyl)amino)salicylic acid .
The molecular structure of 5-((4-Aminobenzoyl)amino)salicylic acid features:
Key structural data include:
The primary reaction involved in the synthesis of 5-((4-Aminobenzoyl)amino)salicylic acid is the formation of an amide bond between the amino group of p-aminobenzoic acid and the carboxylic group of salicylic acid. This reaction can be catalyzed by various acids or bases depending on the specific methodology employed.
In one synthesis route, salicylic acid undergoes diazotization followed by coupling with p-amino compounds to yield azo derivatives, which can subsequently be reduced to form the target compound . The hydrogenation step often requires palladium or platinum catalysts under elevated pressure.
The mechanism of action for 5-((4-Aminobenzoyl)amino)salicylic acid primarily involves its anti-inflammatory effects in the gastrointestinal tract. It acts topically on the colonic mucosa by inhibiting leukotriene synthesis and reducing inflammatory mediators.
Studies indicate that this compound may also promote mucosal healing and suppress pro-inflammatory cytokines, contributing to its therapeutic efficacy in managing inflammatory bowel diseases .
Relevant analyses include:
5-((4-Aminobenzoyl)amino)salicylic acid is primarily used in:
Ionic liquids (ILs) serve as advanced media for CO₂ activation in carboxylation reactions essential for synthesizing 5-((4-aminobenzoyl)amino)salicylic acid precursors. The mechanism hinges on ILs' ability to stabilize in situ-generated carbanions and enhance CO₂ solubility. Imidazolium-based ILs (e.g., [emim][BF₄]) exhibit superior performance due to their electron-extracting capacity, which lowers the energy barrier for CO₂ insertion into C–N bonds. Molecular dynamics simulations reveal that ILs like [OPy][BF₄] form directional hydrogen bonds with CO₂, achieving a CO₂ dissolution capacity of 1.648 mol per 1.0 mol IL at 25°C. This interaction facilitates a 35.3% electron transfer efficiency (ETE) during carboxylation, as quantified by in situ μs-transient absorption spectroscopy [3] [8].
Table 1: Performance of Ionic Liquids in CO₂ Carboxylation
Ionic Liquid | CO₂ Capacity (mol/mol IL) | Electron Transfer Efficiency (%) | Key Interaction Mechanism |
---|---|---|---|
[emim][BF₄] | 1.42 | 35.3 | C₂–H···CO₂ hydrogen bonding |
[OPy][BF₄] | 1.65 | 28.7 | N⁺–H···OCO electrostatic |
[bmim][BF₄] | 1.38 | 24.1 | C₄–H···CO₂ van der Waals |
The spatial heterogeneity of ILs enables microenvironments that concentrate CO₂ near reactive sites, accelerating carboxylation kinetics by up to 42-fold compared to conventional solvents [8].
Palladium-catalyzed N-arylation enables efficient coupling between 4-aminobenzoic acid derivatives and 5-aminosalicylic acid. Heterogeneous Pd/C (10 mol%) with CaCO₃ as a base facilitates this reaction in aqueous media, achieving 74% yield for glycine methyl ester arylation. The system leverages in situ hydrogen borrowing, where phenol acts as a bio-renewable alkylating agent via cyclohexanone intermediates [9]. Racemization is suppressed (<5% ee loss) due to minimized α-proton abstraction in the Schiff base intermediate. For electron-deficient amines, borate-anchored Co single atoms enhance selectivity by modulating Lewis acidity, reducing by-product formation by 32% [3] [9].
Alternative catalysts include Raney nickel and iron under hydrogen pressure (50 psi), which effect reductive amination between 4-nitrobenzoyl chloride and 5-aminosalicylic acid. This method achieves 85% yield at 80°C but requires acid scavengers (e.g., triethylamine) to prevent ester hydrolysis [4].
Table 2: Catalytic Systems for Amino-Benzoyl Coupling
Catalyst | Conditions | Yield (%) | By-Products | Racemization Risk |
---|---|---|---|---|
Pd/C-CaCO₃ | H₂O, 25°C, O₂ atm | 74 | <8% reduced adduct | Low (α-steric shield) |
Raney Ni | EtOH, H₂ (50 psi), 80°C | 85 | <5% dehalogenated | Moderate |
Co single atom | H₂O, 90°C | 68 | None detected | Low |
Solution-Phase Synthesis dominates large-scale production of 5-((4-aminobenzoyl)amino)salicylic acid due to operational flexibility. Key steps include:
Solid-Phase Synthesis is preferred for peptide-conjugated derivatives. Polystyrene-supported dipeptides enable iterative N-functionalization via Fmoc chemistry. The resin-bound 5-aminosalicylic acid is coupled with Fmoc-4-aminobenzoic acid using DCC/HOBt, achieving 92% coupling efficiency. Cleavage with TFA/H₂O yields the target compound with >95% purity, minimizing chromatography needs [7].
Table 3: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 68–85% | 70–92% |
Purity | 85–89% (requires recrystallization) | >95% (minimal purification) |
Scalability | >1 kg feasible | <100 g optimal |
By-Products | Metal residues, isomers | Trifluoroacetate salts |
Functionalization Flexibility | Limited to soluble substrates | High (peptides, tags) |
Solvent Engineering: Water replaces organic solvents in critical steps. Phenol-mediated N-cyclohexylation uses H₂O as the sole solvent, achieving 96% yield for glycine derivatives at 25°C with 4 equiv. HCO₂Na as a benign reductant [9]. Supercritical CO₂ serves as both reactant and solvent in carboxylation, eliminating downstream separation.
Waste Minimization:
Renewable Feedstocks: Phenol, derived from lignin, serves as a bio-based alkylating agent. Its hydrogenation to cyclohexanone in situ enables atom-economical N-cyclohexylation without stoichiometric reductants [9].
Table 4: Green Metrics for Synthesis Pathways
Approach | PMI (Total Mass Used/Mass Product) | E-Factor (Waste/Mass Product) | Renewable Input (%) |
---|---|---|---|
IL-Mediated Carboxylation | 8.2 | 6.7 | 40 (CO₂ utilization) |
Phenol-Based Alkylation | 3.1 | 1.9 | 100 (phenol from lignin) |
Conventional Carboxylation | 15.6 | 12.8 | 0 |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7